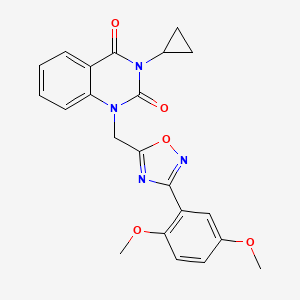
3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the chemical structure and synthesis methods of quinazoline derivatives, including compounds structurally related to 3-cyclopropyl-1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, highlights their significance in medicinal chemistry. One study presents the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents, emphasizing the role of nitrogen-rich heterocyclic compounds in pharmaceutical development (Poorirani et al., 2018). Another investigation describes the synthesis of bioactive 1,2,4-oxadiazole natural product analogs, indicating the compound's relevance in the search for new antitumor substances (Maftei et al., 2013).
Antimicrobial and Antiviral Activities
Compounds with a quinazoline-2,4-dione framework have been evaluated for their antimicrobial properties. Research demonstrates the synthesis of quinazoline derivatives and their screening for antibacterial and antifungal activities, suggesting the potential of these compounds in addressing various microbial infections (Gupta et al., 2008). Moreover, studies on bis(disulfane) and mercaptoalkyl quinazolinones reveal their significant antiviral activities against DNA- and RNA-viruses, providing insights into their use in antiviral drug development (Gütschow et al., 1995).
Analgesic and Anti-inflammatory Activities
The exploration of quinazoline-2,4-diones extends into their analgesic and anti-inflammatory potentials. A study synthesizing 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring reports significant analgesic and anti-inflammatory activities in animal models, underscoring their therapeutic promise for pain and inflammation management (Dewangan et al., 2016).
Green Chemistry Approaches
Recent advancements in green chemistry emphasize the synthesis of quinazoline-2,4-diones using eco-friendly methods. Techniques involving carbon dioxide as a reagent and the use of recyclable catalysts like ionic liquids and cesium carbonate highlight the commitment to sustainable chemical processes. These methods offer efficient pathways for producing quinazoline derivatives with minimal environmental impact (Mizuno et al., 2007), (Patil et al., 2008).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-29-14-9-10-18(30-2)16(11-14)20-23-19(31-24-20)12-25-17-6-4-3-5-15(17)21(27)26(22(25)28)13-7-8-13/h3-6,9-11,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTJCHYSXCALLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

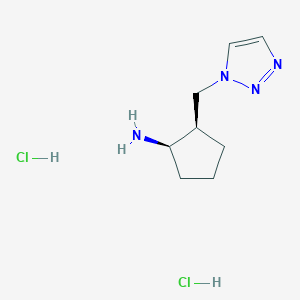
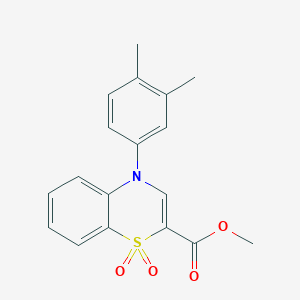
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide](/img/structure/B2808004.png)
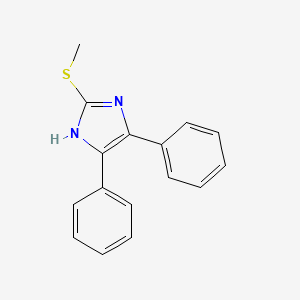
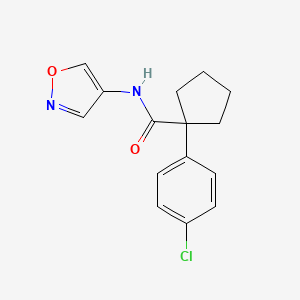
![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)
![4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2808011.png)

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
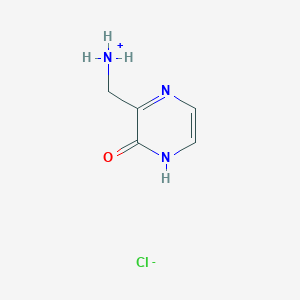
![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)
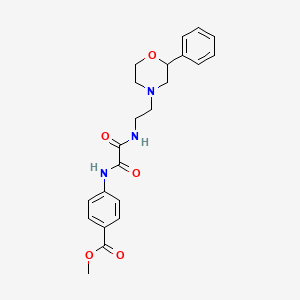
![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)